(1S,2S,5S)-tert-Butyl Edoxaban is a specific stereoisomer of Edoxaban, a novel oral anticoagulant. This compound is primarily utilized for its ability to inhibit coagulation factor Xa, thereby preventing thrombus formation. Edoxaban is indicated for reducing the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation and for the treatment of deep vein thrombosis and pulmonary embolism following initial therapy with parenteral anticoagulants .
Edoxaban was developed as part of a new class of medications known as direct oral anticoagulants. It is marketed under various brand names, including Lixiana and Savaysa. The compound's development has been documented in various scientific literature and patent filings, which provide insights into its synthesis and applications .
The synthesis of (1S,2S,5S)-tert-Butyl Edoxaban involves several chemical transformations starting from readily available precursors. The process typically includes:
The synthesis may utilize protecting group strategies to ensure selectivity during reactions. For instance, protecting groups can be employed on amine functionalities to prevent unwanted reactions during alkylation steps. Additionally, purification techniques such as chromatography are crucial for isolating the desired stereoisomer from potential byproducts .
The molecular formula for (1S,2S,5S)-tert-Butyl Edoxaban is , with a molecular weight of approximately 437.52 g/mol. The structure features a cyclohexane ring with multiple substituents including a dimethylcarbamoyl group and a tert-butyl carbamate moiety.
The stereochemistry at positions 1, 2, and 5 is critical for its biological activity. The specific arrangement of atoms influences how the molecule interacts with factor Xa in the coagulation cascade .
(1S,2S,5S)-tert-Butyl Edoxaban undergoes several important chemical reactions:
Understanding these reactions is crucial for predicting the pharmacokinetics and pharmacodynamics of Edoxaban in clinical settings .
(1S,2S,5S)-tert-Butyl Edoxaban exerts its anticoagulant effects by selectively inhibiting factor Xa, a key enzyme in the coagulation cascade responsible for converting prothrombin to thrombin. This inhibition prevents thrombin formation, thereby reducing fibrin clot formation.
Clinical studies have demonstrated that Edoxaban effectively prolongs clotting time tests such as activated partial thromboplastin time and prothrombin time, confirming its role as an effective anticoagulant agent .
Relevant data regarding these properties are essential for formulation development and ensuring bioavailability in clinical applications .
(1S,2S,5S)-tert-Butyl Edoxaban is primarily utilized in clinical settings for:
Research continues into optimizing its use and exploring potential new indications within cardiovascular medicine .
This detailed overview highlights the significance of (1S,2S,5S)-tert-Butyl Edoxaban within pharmacology and its role in advancing therapeutic strategies for managing coagulation disorders.
Traditional syntheses of Edoxaban intermediates relied heavily on azide chemistry, posing significant safety and handling challenges due to the explosive nature and toxicity of azide compounds. Recent patents disclose innovative azide-free routes that enhance process safety and scalability:
Table 1: Comparison of Azide-Free Routes
Method | Reagent | Solvent System | Yield | Key Advantage |
---|---|---|---|---|
Phosphoryl Azide Mediation | DPPA | Toluene/n-Heptane | 92% | No explosive intermediates |
Enzymatic Reductive Amination | Dehydrogenase | Aqueous buffer | 78% | Stereocontrol without chiral auxiliaries |
The (1S,2S,5S) stereotriad is critical for Edoxaban’s anticoagulant activity. Key advances in stereocontrol include:
Optimized catalysts enhance efficiency in constructing Edoxaban’s complex architecture:
Solvent polarity profoundly impacts yield and stereoselectivity:
Table 2: Solvent Effects on Key Reactions
Reaction Step | Optimal Solvent Pair | Temperature | Byproduct Reduction |
---|---|---|---|
Oxalamide Coupling | Acetonitrile/water | 25°C | 85% (vs. DCM) |
Boc Deprotection | Dichloromethane | 0°C | Epimerization <0.5% |
Final Crystallization | Ethanol/water (4:1) | 10°C | Diastereomer <0.3% |
Protecting group selection dictates reaction efficiency and deprotection fidelity:
Table 3: Protecting Group Performance Comparison
Protecting Group | Deprotection Method | Yield | Key Limitation |
---|---|---|---|
Boc | 2M MSA in DCM, 0°C | 98% | Acid-sensitive substrates |
Cbz | 10% Pd/C, H₂ (50 psi) | 95% | Pd residues require scavenging |
Acetyl | NH₄OH/EtOH, 40°C | 88% | Low basic stability |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6
CAS No.: 219828-90-7